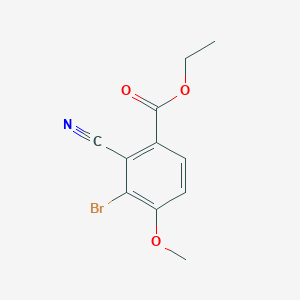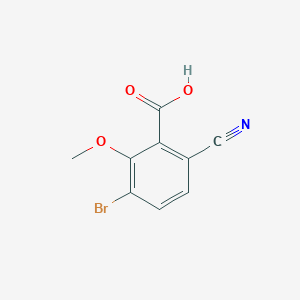
Ethyl 3-bromo-2-cyano-4-methoxybenzoate
Overview
Description
Ethyl 3-bromo-2-cyano-4-methoxybenzoate (EBMCB) is a synthetic compound that has been the subject of scientific research for several decades. EBMCB is an aromatic compound containing a bromine atom and a cyano group, and it is a member of the phenylbenzoate family. EBMCB has a wide range of applications in scientific research, due to its unique properties.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-4-methoxybenzoate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, and it has also been used as a catalyst in the synthesis of various organic compounds. Ethyl 3-bromo-2-cyano-4-methoxybenzoate has also been used as an inhibitor of enzymes, such as lipoxygenase, and it has been used in studies of the structure and function of proteins. In addition, Ethyl 3-bromo-2-cyano-4-methoxybenzoate has been used in the synthesis of various pharmaceuticals, such as antifungal agents, and it has been used in the synthesis of various pesticides.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-cyano-4-methoxybenzoate is not yet fully understood. However, it is believed that Ethyl 3-bromo-2-cyano-4-methoxybenzoate works by inhibiting the activity of enzymes, such as lipoxygenase, which are involved in the biosynthesis of fatty acids. Ethyl 3-bromo-2-cyano-4-methoxybenzoate is also believed to interact with proteins, which may lead to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-bromo-2-cyano-4-methoxybenzoate have not been extensively studied. However, it has been shown to inhibit the activity of enzymes, such as lipoxygenase, and it has been shown to interact with proteins. In addition, Ethyl 3-bromo-2-cyano-4-methoxybenzoate has been shown to have antifungal activity, and it has been shown to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl 3-bromo-2-cyano-4-methoxybenzoate in lab experiments is its ability to inhibit the activity of enzymes, such as lipoxygenase. This makes it a useful tool for studying the structure and function of proteins. However, Ethyl 3-bromo-2-cyano-4-methoxybenzoate is a relatively expensive reagent, and it is not always easy to obtain in large quantities. In addition, Ethyl 3-bromo-2-cyano-4-methoxybenzoate is a toxic compound, and it should be handled with caution.
Future Directions
The future directions for Ethyl 3-bromo-2-cyano-4-methoxybenzoate include further research on its mechanism of action, biochemical and physiological effects, and potential applications in pharmaceuticals and pesticides. In addition, further research is needed to identify new synthesis methods and to develop new methods for the efficient production of Ethyl 3-bromo-2-cyano-4-methoxybenzoate. Finally, further research is needed to identify new uses for Ethyl 3-bromo-2-cyano-4-methoxybenzoate, such as in the synthesis of other organic compounds.
properties
IUPAC Name |
ethyl 3-bromo-2-cyano-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-5-9(15-2)10(12)8(7)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYYIOMYORQQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















